molecular formula C8H15F2NO2 B7974122 Tert-butyl 2-amino-4,4-difluorobutanoate

Tert-butyl 2-amino-4,4-difluorobutanoate

Cat. No.: B7974122
M. Wt: 195.21 g/mol
InChI Key: FDTUCYWUSSJLKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4,4-difluorobutanoate: is an organic compound that features a tert-butyl ester group, an amino group, and two fluorine atoms attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4,4-difluorobutanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then subjected to fluorination reactions to introduce the fluorine atoms. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, fluorination, and purification through techniques like distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-amino-4,4-difluorobutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4,4-difluorobutanoate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. For example, the amino group can form hydrogen bonds, while the fluorine atoms can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

    Tert-butyl 2-amino-4,4,4-trifluorobutanoate: Similar structure but with an additional fluorine atom.

    Tert-butyl 2-amino-4,4-dichlorobutanoate: Similar structure but with chlorine atoms instead of fluorine.

    Tert-butyl 2-amino-4,4-dibromobutanoate: Similar structure but with bromine atoms instead of fluorine.

Uniqueness: Tert-butyl 2-amino-4,4-difluorobutanoate is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2-amino-4,4-difluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO2/c1-8(2,3)13-7(12)5(11)4-6(9)10/h5-6H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUCYWUSSJLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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